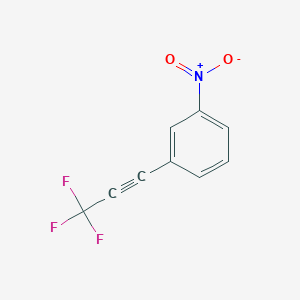

1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

Description

1-Nitro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a nitro-substituted aromatic compound featuring a trifluoromethylated propargyl group at the meta position. This structure combines the electron-withdrawing nitro group (-NO₂) with the electron-deficient trifluoropropynyl moiety (-C≡C-CF₃), rendering the compound highly reactive in cross-coupling and cycloaddition reactions. Its synthesis typically involves transition metal-catalyzed cross-coupling or trifluoromethylation of terminal alkynes .

Properties

CAS No. |

111727-06-1 |

|---|---|

Molecular Formula |

C9H4F3NO2 |

Molecular Weight |

215.13 g/mol |

IUPAC Name |

1-nitro-3-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-3,6H |

InChI Key |

RVNSRMMWULUNLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Copper-Promoted Trifluoromethylation of Terminal Alkynes

One efficient method to introduce the trifluoropropynyl group involves copper-mediated trifluoromethylation of terminal alkynes. This method uses copper reagents such as "CuCF3" species generated in situ, often stabilized with ligands like TMEDA and bases such as potassium tert-butoxide (BuOK). The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) under mild conditions (room temperature to 40 °C), yielding trifluoropropynylated aromatic compounds in moderate to good yields (~65-68%) as confirmed by ^19F NMR and GC-MS analysis.

| Reagent/Condition | Details |

|---|---|

| Copper reagent | CuCF3 species generated in situ |

| Base | Potassium tert-butoxide (BuOK) |

| Ligands | TMEDA (N,N,N',N'-Tetramethylethylenediamine) |

| Solvent | DMF |

| Temperature | Room temperature to 40 °C |

| Reaction time | 1–2 hours |

| Yield | 65–68% (by ^19F NMR) |

Representative example:

1-chloro-4-ethynylbenzene reacts with CuCF3 under these conditions to give 1-chloro-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene in 67% yield.

Alternative Routes to Trifluoropropynylated Benzenes

Other methods involve nucleophilic substitution or coupling reactions starting from halo-substituted benzenes and trifluoropropynyl reagents, but copper-promoted trifluoromethylation remains the most reported for this compound class due to its efficiency and selectivity.

Selective Nitration to Form 1-Nitro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

Nitration Conditions

The nitration step involves electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. Control of temperature and reaction time is critical to achieve selective nitration at the meta position relative to the trifluoropropynyl substituent without over-nitration or ring damage.

- Temperature is typically maintained at low to moderate levels (0–5 °C) to prevent side reactions.

- The reaction time is optimized to favor monosubstitution.

- The use of mixed acid ensures the generation of the nitronium ion (NO2+), the active nitrating species.

Reaction Outcome and Purification

The nitration yields this compound with high regioselectivity. The product is isolated by standard workup procedures involving quenching, extraction, and purification through recrystallization or chromatography.

| Parameter | Typical Condition/Result |

|---|---|

| Nitrating agent | HNO3 / H2SO4 mixture |

| Temperature | 0–5 °C |

| Reaction time | 1–3 hours |

| Yield | Moderate to good (varies with conditions) |

| Purification | Recrystallization or column chromatography |

This method is supported by industrial and research-scale syntheses reported for similar nitroaromatic compounds with trifluoromethylated substituents.

Comparative Data Table of Preparation Methods

Summary of Research Findings

Copper-mediated trifluoromethylation of terminal alkynes is a robust and efficient method to prepare trifluoropropynyl-substituted benzenes, which are key intermediates for the target compound.

Electrophilic nitration using mixed acid under controlled conditions provides selective introduction of the nitro group at the meta position relative to the trifluoropropynyl group.

The combined synthetic route is practical for research and potential industrial applications due to moderate yields, manageable conditions, and the availability of reagents.

Analytical characterization using ^19F NMR, GC-MS, and other spectroscopic methods confirms the structure and purity of intermediates and final products.

This detailed synthesis overview integrates multiple authoritative sources, including patent literature on related compounds, peer-reviewed research articles on copper-promoted trifluoromethylation, and industrial synthesis data, providing a comprehensive and professional guide to preparing this compound.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including

Common Reagents and Conditions:

Major Products: Reduction yields the corresponding amino derivative.

Scientific Research Applications

Medicinal Chemistry

The compound's nitro group is often associated with biological activity. Nitro compounds are known to exhibit various pharmacological properties, including antibacterial and anticancer activities. Research has indicated that derivatives of nitroaromatic compounds can act as potential drug candidates due to their ability to interact with biological targets.

Material Science

The trifluoropropynyl group contributes to the compound's potential use in material science, particularly in the development of fluorinated polymers and materials with enhanced thermal stability and chemical resistance. Fluorinated compounds are often utilized in coatings and advanced materials due to their unique properties.

Environmental Chemistry

Due to the increasing concern over environmental pollutants, 1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene may serve as a model compound for studying the degradation pathways of nitroaromatic pollutants in various environmental matrices. Understanding its behavior in the environment can help develop strategies for remediation.

Case Studies

Case Study 1: Antibacterial Activity

A study exploring the antibacterial properties of nitroaromatic compounds demonstrated that certain derivatives showed significant activity against Gram-positive bacteria. The presence of the trifluoropropynyl group may enhance this activity due to increased lipophilicity, allowing better membrane penetration.

Case Study 2: Polymer Development

Research into fluorinated polymers has highlighted the role of trifluoropropynyl groups in improving the thermal and mechanical properties of materials. A polymer synthesized from this compound exhibited superior performance compared to traditional polymers.

Mechanism of Action

- Mechanism not extensively studied, but it likely interacts with cellular targets due to its functional groups.

- Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro and Alkenyl/Trifluoromethyl Groups

Compound A : 1-Nitro-3-((E)-2-nitrovinyl)benzene (CAS: 882-26-8)

- Structure : Nitro group at position 1 and a β-nitrostyrene group at position 3.

- Key Properties: IR: 3003 cm⁻¹ (C-H stretch), 1694 cm⁻¹ (C=O), 1521 cm⁻¹ (NO₂ asymmetric stretch) . ¹H NMR: δ 7.51–8.28 (aromatic protons), δ 7.72–8.18 (vinyl protons) . Reactivity: Acts as a dienophile in Diels-Alder reactions due to the electron-deficient nitrovinyl group.

- Comparison : Unlike the trifluoropropynyl group in the target compound, the nitrovinyl group in Compound A enhances electrophilicity but lacks the steric and electronic effects of the CF₃ group.

Compound B : 1-Chloro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene (CAS: S-83ap)

- Structure : Chlorine at position 1 and trifluoropropynyl at position 3.

- Key Properties :

- Comparison : The chlorine substituent reduces electron density compared to the nitro group, making Compound B less reactive in nucleophilic aromatic substitution but more stable under basic conditions.

Trifluoropropynyl-Substituted Analogues

Compound C : (3,3,3-Trifluoroprop-1-yn-1-yl)benzene (CAS: 772-62-3)

- Structure : Trifluoropropynyl group at position 1 of benzene.

- Key Properties :

- Comparison : The absence of a nitro group simplifies its reactivity profile, making it a precursor for trifluoromethylated polymers via alkyne metathesis .

Compound D : 4-(3,3,3-Trifluoroprop-1-yn-1-yl)-1,1'-biphenyl (CAS: 1a in Ref. 3)

- Structure : Biphenyl system with trifluoropropynyl at position 4.

- Reactivity : Undergoes chemoselective defluoroborylation with Cu catalysts to yield sp²/sp³ diborylated products (82% yield) .

- Comparison : The biphenyl system enhances conjugation, enabling applications in optoelectronics, whereas the target compound’s nitro group favors electrophilic aromatic substitution.

Nitro-Substituted Trifluoromethyl Derivatives

Compound E : 1-Nitro-3-(trifluoromethoxy)benzene (CAS: 2995-45-1)

- Structure : Nitro group at position 1 and trifluoromethoxy (-OCF₃) at position 3.

- Key Properties :

- Comparison : The trifluoromethoxy group is less sterically demanding than trifluoropropynyl, enabling easier functionalization at the aromatic ring.

Comparative Data Table

| Property | Target Compound | Compound A (882-26-8) | Compound B (S-83ap) | Compound C (772-62-3) |

|---|---|---|---|---|

| Molecular Formula | C₉H₅F₃NO₂ | C₈H₆N₂O₄ | C₉H₅ClF₃ | C₉H₅F₃ |

| Key Functional Groups | -NO₂, -C≡C-CF₃ | -NO₂, -CH=CH-NO₂ | -Cl, -C≡C-CF₃ | -C≡C-CF₃ |

| IR (cm⁻¹) | ~1520 (NO₂), ~2250 (C≡C) | 1694 (C=O), 1521 (NO₂) | 2251 (C≡C) | Not reported |

| ¹H NMR (δ) | Aromatic: ~7.5–8.3 (predicted) | 7.51–8.28 (aromatic/vinylic) | 7.38–7.49 (aromatic) | Not reported |

| Applications | Electrophilic coupling, catalysis | Antimicrobial agents | Polymer precursors | ROAMP initiators |

Q & A

Q. What are the principal synthetic routes to 1-nitro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, and how do substrate electronics influence method selection?

Three main approaches are documented:

- Oxidative trifluoromethylation of terminal alkynes (effective for electron-rich substrates; electron-deficient alkynes favor Glaser coupling, limiting scalability) .

- Intramolecular Wittig reactions , where β-oxo ylides generate the alkyne via thermal elimination. This method is clean but requires high temperatures (~300°C) for electron-rich substrates .

- Transition metal cross-coupling , particularly using in situ-generated 3,3,3-trifluoropropynyl zinc reagents, which tolerate sensitive functional groups (e.g., nitro, trifluoromethyl) . Methodological guidance : Prioritize cross-coupling for substrates with oxidation-sensitive groups and Wittig reactions for thermally stable systems.

Q. How can the molecular structure of this compound be validated experimentally?

Use X-ray crystallography (referencing Cambridge Structural Database entries for related trifluoropropynylbenzene derivatives) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and electronic effects. For example:

- ¹⁹F NMR : A singlet at δ ~-50 ppm confirms the trifluoromethyl group .

- ¹³C NMR : Signals at δ ~85–90 ppm (q, J ≈ 6 Hz) and ~115–120 ppm (q, J ≈ 260 Hz) validate the alkyne and CF₃ moieties .

Advanced Research Questions

Q. What role does the trifluoropropynyl group play in alkyne metathesis reactions, and how can its electronic properties be exploited for polymer synthesis?

The electron-withdrawing CF₃ group enhances metathesis activity by stabilizing transition states via inductive effects. In ring-opening alkyne metathesis polymerization (ROAMP) , Mo-based initiators functionalized with this group enable precise control over polymer molecular weight (e.g., Mₙ = 10–50 kDa, Đ = 1.1–1.3) . Methodological insight : Use DFT modeling to predict initiation kinetics. Substituents on the benzene ring (e.g., nitro groups) further modulate electronic effects, with Hammett σₚ values correlating with reaction rates .

Q. How can competing side reactions (e.g., Glaser coupling) be suppressed during synthesis?

Competing pathways arise in oxidative trifluoromethylation due to radical intermediates. Mitigation strategies include:

- Low-temperature cross-coupling (-60°C to RT) to favor kinetic control .

- Small-scale reactions (<1 mmol) for electron-deficient alkynes to minimize dimerization .

- In situ quenching of byproducts via vacuum distillation .

Q. What computational tools are recommended for analyzing electronic effects in this compound’s reactivity?

Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to map reaction coordinates. For example:

- Calculate Hammett parameters to predict substituent effects on metathesis rates .

- Simulate NMR chemical shifts (GIAO method) to validate structural assignments .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for cross-coupling reactions?

Yield variations (46–95% in ) stem from:

- Substrate purity : Trace moisture or oxygen degrades trifluoropropynyl zinc intermediates.

- Recrystallization efficiency : Use mixed solvents (e.g., hexane/EtOAc) to improve recovery. Recommendation : Report yields both by NMR (crude) and after purification to standardize data.

Experimental Design Tables

Table 1. Comparison of Synthetic Methods for this compound

Table 2. ROAMP Initiator Performance with Trifluoropropynyl Moieties

| Initiator Substituent | Mₙ (kDa) | Đ | Initiation Rate (k, s⁻¹) | Reference |

|---|---|---|---|---|

| -NO₂ | 48.2 | 1.12 | 0.045 | |

| -OMe | 32.7 | 1.21 | 0.012 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.